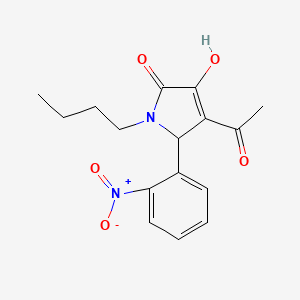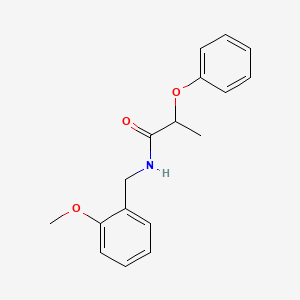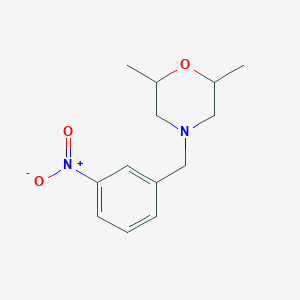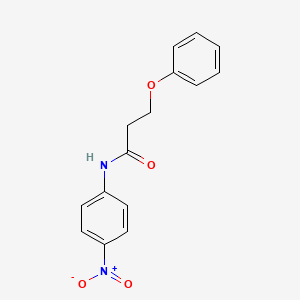
4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as NBP, is a chemical compound that has attracted attention due to its potential therapeutic properties. NBP has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various neurological diseases.
Wirkmechanismus
The neuroprotective effects of 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one are thought to be mediated through several mechanisms, including the inhibition of oxidative stress and inflammation, the modulation of cell signaling pathways, and the regulation of gene expression. 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects in animal models of neurological diseases. These effects include the reduction of oxidative stress and inflammation, the improvement of mitochondrial function, the enhancement of synaptic plasticity, and the promotion of neurogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its well-established neuroprotective properties, which make it a useful tool for studying the mechanisms of neuroprotection and the development of novel therapies for neurological diseases. However, one limitation of using 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one could focus on several areas, including the optimization of its synthesis and formulation, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in other neurological and non-neurological diseases. Additionally, studies could investigate the interaction between 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one and other compounds, such as other antioxidants or anti-inflammatory agents, to determine whether they can enhance its neuroprotective effects.
Synthesemethoden
4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through several methods, including the reaction between 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of butylamine and acetic acid. The resulting product is then further modified with acetic anhydride and sodium borohydride to yield 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one.
Wissenschaftliche Forschungsanwendungen
4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic properties in various neurological diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Studies have shown that 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can protect neurons from oxidative stress and inflammation, and improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
3-acetyl-1-butyl-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-3-4-9-17-14(13(10(2)19)15(20)16(17)21)11-7-5-6-8-12(11)18(22)23/h5-8,14,20H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKNILREWJGRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5228353.png)


![2-(1,3-benzothiazol-2-yl)-4-[1-(4-morpholinyl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5228364.png)
![2-amino-4-(2-thienyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5228365.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5228378.png)
![N,N-diethyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5228389.png)

![[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5228416.png)
![N,N'-(4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-3,8-diyl)dibenzamide](/img/structure/B5228419.png)

![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-({[(1-hydroxycyclohexyl)methyl]amino}carbonyl)-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5228454.png)
![1-[4-methyl-7-(2-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinecarboxamide](/img/structure/B5228457.png)